Acetylshikonin

Vue d'ensemble

Description

Acetylshikonin is a naphthoquinone derivative primarily extracted from species of the Boraginaceae family, such as Lithospermum erythrorhizon, Arnebia euchroma, and Arnebia guttata . This bioactive compound has garnered significant attention due to its broad pharmacological properties, including anticancer, anti-inflammatory, lipid-regulatory, antidiabetic, antibacterial, antifungal, antioxidative, neuroprotective, and antiviral effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetylshikonin can be synthesized through various methods, including chromatographic separation, ultrasound-assisted extraction, and ultrasound-assisted ionic liquid solid-liquid extraction . These methods involve isolating shikonin and its derivatives from botanical sources, followed by acetylation to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant roots, particularly those of Lithospermum erythrorhizon. The extraction process typically includes drying the roots, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

Analyse Des Réactions Chimiques

Types of Reactions: Acetylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions include various this compound derivatives with enhanced or modified pharmacological properties .

Applications De Recherche Scientifique

Anticancer Properties

Acetylshikonin has been identified as a promising candidate for cancer therapy, exhibiting potent anticancer activities against various cancer types.

Case Studies

- Lung Cancer : In vitro studies demonstrated that this compound significantly decreased the survival of non-small cell lung cancer (NSCLC) cells, leading to increased DNA fragmentation and cell cycle arrest .

- Multidrug Resistance : this compound has shown the ability to enhance drug accumulation in resistant cancer cell lines by inhibiting multidrug resistance (MDR) efflux pumps. This property suggests its potential use in overcoming chemotherapy resistance .

Anti-inflammatory Effects

This compound exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial effects against a range of pathogens.

Pharmacokinetics and Toxicity

While this compound shows promise in various therapeutic areas, its pharmacokinetics and potential toxicity require further investigation.

Pharmacokinetics

- Studies indicate that this compound has poor absorption but wide distribution in biological systems. Its bioavailability remains a concern for therapeutic applications .

Toxicity

- Limited studies have reported reproductive toxicity and genotoxicity associated with this compound. Comprehensive toxicity assessments are necessary before clinical applications can be considered .

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Microtubule disruption, necroptosis induction | Effective against liver and lung cancers; overcomes multidrug resistance |

| Anti-inflammatory | Cytokine inhibition | Reduces inflammation in models of rheumatoid arthritis |

| Antimicrobial | Membrane disruption | Active against various bacterial strains |

| Pharmacokinetics | Poor absorption with wide distribution | Requires further study for clinical use |

| Toxicity | Potential reproductive and genotoxic effects | More research needed on safety profiles |

Mécanisme D'action

Acetylshikonin exerts its effects through multiple molecular targets and pathways:

Anticancer: Induces apoptosis and inhibits proliferation by modulating the expression of proteins such as Bax, Bcl-2, and matrix metalloproteinases (MMPs).

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators by suppressing NF-κB activation and reducing reactive oxygen species (ROS) levels.

Antioxidative: Enhances the activity of antioxidant enzymes and scavenges free radicals to protect cells from oxidative stress.

Comparaison Avec Des Composés Similaires

Acetylshikonin is part of a group of compounds known as shikonin derivatives. Similar compounds include:

Deoxyshikonin: Another derivative with similar pharmacological properties but differing in stability and bioavailability.

Isobutyrylshikonin: Exhibits similar stability and pharmacological effects but varies in its half-life and metabolic profile.

This compound stands out due to its balanced pharmacological profile, offering significant therapeutic potential with relatively lower toxicity .

Activité Biologique

Acetylshikonin, a derivative of shikonin derived from the roots of Lithospermum erythrorhizon, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is noted for its anti-inflammatory, antioxidant, and anticancer effects. It has been shown to interact with various molecular targets and pathways, making it a candidate for further pharmacological exploration.

- Inhibition of Cell Proliferation : this compound has been demonstrated to suppress the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it inhibits the proliferation of colorectal cancer cells by targeting the TOPK (T-cell-originated protein kinase) signaling pathway, leading to reduced cell viability and increased apoptotic markers .

- Induction of Apoptosis : The compound promotes apoptosis through multiple pathways:

- Targeting Specific Pathways :

Case Studies and Research Findings

Several studies have elucidated the effects and mechanisms of this compound:

- Colorectal Cancer : In vitro studies showed that this compound inhibited HT29 colorectal cancer cells with an IC50 value of 60.82 μg/mL at 24 hours and 30.78 μg/mL at 48 hours. The compound induced G0/G1 phase arrest and early apoptosis through PI3K/Akt/mTOR pathway inhibition .

- Renal Cell Carcinoma : this compound treatment in RCC cell lines resulted in increased ROS levels, decreased viability, and enhanced expression of apoptotic markers. The study highlighted its potential as a therapeutic agent against RCC by targeting specific apoptotic pathways .

- Esophageal Squamous Cell Carcinoma : Research indicated that this compound effectively inhibited cell viability in ESCC cells via endoplasmic reticulum stress mechanisms, reinforcing its role as an anticancer agent .

Pharmacological Effects

This compound exhibits a broad spectrum of pharmacological effects beyond anticancer activity:

- Anti-inflammatory Effects : It suppresses nitric oxide production and pro-inflammatory cytokines in macrophages, indicating its potential in treating inflammatory diseases .

- Antioxidant Activity : The compound has shown efficacy in reducing oxidative stress markers, contributing to its protective effects against cellular damage.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Cell Line/Model | Key Findings | Mechanism(s) Involved |

|---|---|---|---|

| Colorectal Cancer | HT29 | IC50: 60.82 μg/mL (24h), 30.78 μg/mL (48h) | PI3K/Akt/mTOR pathway inhibition |

| Renal Cell Carcinoma | A498, ACHN | Induced apoptosis; increased ROS | FOXO3 activation; CYP2J2 inhibition |

| Esophageal Squamous Cell Carcinoma | ESCC | Inhibited cell viability; induced ER stress | PERK/eIF2α/CHOP axis activation |

Propriétés

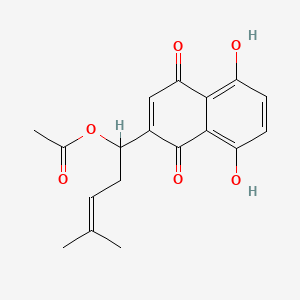

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFXUXZJJKTDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30909976 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54984-93-9, 23444-71-5, 24502-78-1, 106295-33-4 | |

| Record name | Acetylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054984939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkannin, monoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylshikonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ARNEBIN-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30909976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.